molecular formula C19H24ClN3O2S2 B2791188 6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330277-33-2

6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2791188
CAS No.: 1330277-33-2
M. Wt: 425.99
InChI Key: ZJXTWIIRKKDQQO-UHFFFAOYSA-N
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Description

6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound designed for non-human research applications. This molecule belongs to a class of tetrahydrothieno[2,3-c]pyridine derivatives, which are of significant scientific interest due to their documented biological activity. Related compounds within this structural class have been investigated for their potential as inhibitors of blood platelet aggregation, suggesting a relevant application in cardiovascular research . The molecular structure features a tetrahydrothienopyridine core substituted with an isopropyl group, a carboxamide functionality, and a 4-(methylthio)benzamido moiety, which are critical for its interaction with biological targets. The compound is supplied as a hydrochloride salt to enhance solubility and stability in various experimental buffers. It is intended for use in pharmacological studies, biochemical assays, and as a reference standard in the development of novel therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(4-methylsulfanylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2.ClH/c1-11(2)22-9-8-14-15(10-22)26-19(16(14)17(20)23)21-18(24)12-4-6-13(25-3)7-5-12;/h4-7,11H,8-10H2,1-3H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXTWIIRKKDQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. The unique structural features of this compound contribute to its pharmacological profile.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C13_{13}H18_{18}N2_{2}O2_{2}S1_{1}·HCl
  • Molecular Weight : 286.82 g/mol

The structure includes a thieno-pyridine core with substituents such as isopropyl and methylthio-benzamide groups that enhance its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that thieno[2,3-c]pyridine derivatives can inhibit the growth of various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study: Anticancer Efficacy
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines:

Cell LineIC50_{50} (µg/mL)
MCF-70.0585
HeLa0.0692
HT-290.00217

These results suggest a promising therapeutic potential in cancer treatment .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Similar thieno-pyridine derivatives have shown effectiveness against various bacterial and fungal strains.

Antimicrobial Efficacy
A comparative analysis with other compounds revealed that:

Compound NameActivity
6-Methyl-2-(3-methylthiobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamideAntimicrobial
6-Isopropyl-4-amino derivativesCNS activity

The presence of the methylthio group appears to enhance the antimicrobial properties of these derivatives .

The biological activity of this compound may involve interactions with specific molecular targets within cells. These interactions can lead to:

  • Inhibition of Enzymatic Activity : Targeting enzymes involved in cell proliferation.
  • Disruption of Cellular Pathways : Affecting signaling pathways critical for tumor growth.

Comparison with Similar Compounds

PD 81,723 (2-Amino-4,5-dimethyl-3-(3-(trifluoromethyl)benzoyl)thiophene)

Core Structure: Thiophene ring (non-fused) vs. fused thieno[2,3-c]pyridine in the target compound. Key Differences:

  • Substituents: PD 81,723 has a 2-amino group and 3-(3-trifluoromethylbenzoyl) moiety, critical for adenosine A1 receptor allosteric enhancement. The target compound replaces the amino group with a benzamido linkage and substitutes the trifluoromethyl group with methylthio.
  • Activity: PD 81,723 exhibits a high ratio of allosteric enhancement to competitive antagonism.

Methyl 6-Isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Core Structure: Shared thieno[2,3-c]pyridine backbone. Key Differences:

  • Benzamido Substituent : The sulfamoyl group (SO₂NMePh) in this analog introduces strong electron-withdrawing effects, contrasting with the methylthio group’s moderate electron-donating properties in the target compound.
  • Position 3 : Methyl ester vs. carboxamide. The ester may confer faster metabolic clearance, whereas the carboxamide in the target compound enhances solubility and stability .

Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivatives ()

Core Structure: Thieno[2,3-d]pyrimidine (fused pyrimidine) vs. thieno[2,3-c]pyridine (fused pyridine). Key Differences:

  • Substituents: Hydrazono and imino groups in compounds vs. benzamido and carboxamide in the target. The pyrimidine core may target enzymes (e.g., kinases or dihydrofolate reductase), whereas the pyridine core in the target compound is more likely to modulate receptors .

Structural-Activity Relationship (SAR) Insights

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Pharmacological Activity SAR Insights
Target Compound Thieno[2,3-c]pyridine 6-isopropyl, 2-(4-(methylthio)benzamido), 3-carboxamide Adenosine receptor modulation (inferred) Methylthio enhances lipophilicity; carboxamide improves solubility
PD 81,723 Thiophene 2-amino, 3-(3-CF₃-benzoyl) A1 allosteric enhancer/antagonist Amino and keto groups critical; CF₃ boosts potency
Compound Thieno[2,3-c]pyridine 2-(sulfamoyl benzamido), 3-methyl ester Unknown (structural analog) Sulfamoyl alters electronic properties; ester reduces metabolic stability
Compounds Thieno[2,3-d]pyrimidine Benzoyl, hydrazono, imino Enzyme inhibition (hypothesized) Pyrimidine core likely targets enzymes; hydrazono groups enable chelation

Research Findings and Implications

  • Substituent Effects : The methylthio group in the target compound balances lipophilicity and electronic effects, contrasting with the stronger electron-withdrawing CF₃ in PD 81,723. This may reduce competitive antagonism while retaining allosteric activity .
  • Core Structure: The fused thieno[2,3-c]pyridine core likely enhances rigidity and receptor binding specificity compared to non-fused thiophenes (PD 81,723) or pyrimidines () .
  • Salt Form : The hydrochloride salt improves pharmacokinetic properties, a design advantage over neutral analogs like the methyl ester in .

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